![molecular formula C22H26N8O5 B13846078 L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methotrexate-d3 Dimethyl Ester is a deuterated esterified form of Methotrexate, which is an antineoplastic and antirheumatic agent. This compound is a folic acid antagonist and is used primarily for research purposes . The deuterium atoms in Methotrexate-d3 Dimethyl Ester replace hydrogen atoms, making it useful in various scientific studies, particularly in understanding metabolic pathways and drug interactions .
Métodos De Preparación
The preparation of Methotrexate-d3 Dimethyl Ester typically involves the deuteration of Methotrexate. One common method is to react Methotrexate with sodium deuteride in methyl formate, resulting in the deuterated compound . This process ensures the incorporation of deuterium atoms, which are essential for its application in research.
Análisis De Reacciones Químicas
Methotrexate-d3 Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methotrexate-d3 Dimethyl Ester has a wide range of scientific research applications:
Mecanismo De Acción
Methotrexate-d3 Dimethyl Ester exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase . This inhibition prevents cell division and suppresses inflammation, making it useful in the treatment of various cancers and inflammatory diseases .
Comparación Con Compuestos Similares
Methotrexate-d3 Dimethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed metabolic studies. Similar compounds include:
Methotrexate: The non-deuterated form, widely used in cancer and inflammatory disease treatment.
Aminopterin: An older folic acid antagonist with similar properties but less stability.
Methotrexate Polyglutamates: Metabolites of Methotrexate that have enhanced cellular retention and efficacy.
Methotrexate-d3 Dimethyl Ester stands out due to its specific use in research applications, particularly in understanding the detailed mechanisms of Methotrexate and its interactions within biological systems .
Propiedades
Fórmula molecular |
C22H26N8O5 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1/i1D3 |
Clave InChI |
DIQFVFAFHNQUTG-VSLDJYOXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
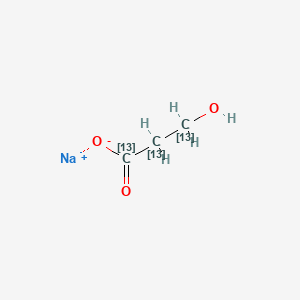
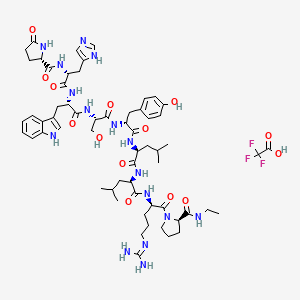
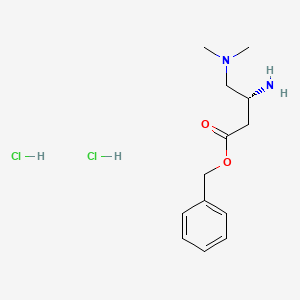

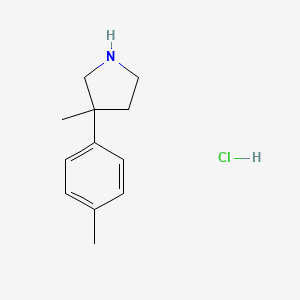
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
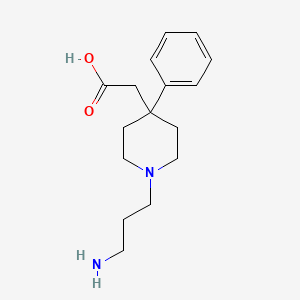
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
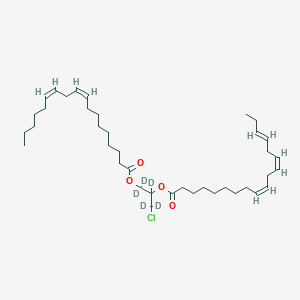


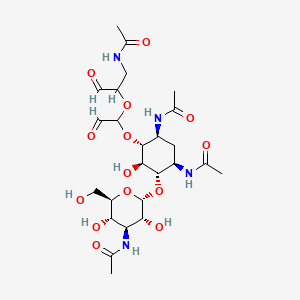
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
